4-acetamido-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide
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Overview
Description
4-acetamido-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that features a benzamide core with an acetamido group, a methyl group, and a pyridinyl-substituted azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions to form N-(pyridin-2-yl)amides . The reaction conditions typically involve the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring and the pyridinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Various amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-acetamido-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-acetamido-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-(pyridin-2-yl)amides and azetidine derivatives, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridinyl-amide structure and have similar biological activities.
Azetidine derivatives: Compounds with azetidine rings are known for their biological activity and are used in various medicinal applications.
Uniqueness
4-acetamido-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-acetamido-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13(23)20-15-8-6-14(7-9-15)18(24)21(2)16-11-22(12-16)17-5-3-4-10-19-17/h3-10,16H,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKQBZIYNDLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N(C)C2CN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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